Cas no 1184302-52-0 (2-(benzyloxy)-3-fluoroaniline)

2-(benzyloxy)-3-fluoroaniline 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-2-benzyloxy-phenylamine
- 2-(BENZYLOXY)-3-FLUOROANILINE
- 2-(benzyloxy)-3-fluoroaniline
-
- インチ: 1S/C13H12FNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2
- InChIKey: LIOJPDKTJQWCJX-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1OCC1C=CC=CC=1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 206
- トポロジー分子極性表面積: 35.2
2-(benzyloxy)-3-fluoroaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1294993-1.0g |
2-(benzyloxy)-3-fluoroaniline |
1184302-52-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1294993-250mg |
2-(benzyloxy)-3-fluoroaniline |
1184302-52-0 | 250mg |
$381.0 | 2023-09-30 | ||
Enamine | EN300-1294993-100mg |
2-(benzyloxy)-3-fluoroaniline |
1184302-52-0 | 100mg |
$364.0 | 2023-09-30 | ||
Enamine | EN300-1294993-50mg |
2-(benzyloxy)-3-fluoroaniline |
1184302-52-0 | 50mg |
$348.0 | 2023-09-30 | ||
Enamine | EN300-1294993-1000mg |
2-(benzyloxy)-3-fluoroaniline |
1184302-52-0 | 1000mg |
$414.0 | 2023-09-30 | ||
Enamine | EN300-1294993-2500mg |
2-(benzyloxy)-3-fluoroaniline |
1184302-52-0 | 2500mg |
$810.0 | 2023-09-30 | ||
Enamine | EN300-1294993-5000mg |
2-(benzyloxy)-3-fluoroaniline |
1184302-52-0 | 5000mg |
$1199.0 | 2023-09-30 | ||
Enamine | EN300-1294993-500mg |
2-(benzyloxy)-3-fluoroaniline |
1184302-52-0 | 500mg |
$397.0 | 2023-09-30 | ||
Enamine | EN300-1294993-10000mg |
2-(benzyloxy)-3-fluoroaniline |
1184302-52-0 | 10000mg |
$1778.0 | 2023-09-30 |
2-(benzyloxy)-3-fluoroaniline 関連文献
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
2-(benzyloxy)-3-fluoroanilineに関する追加情報
2-(Benzyloxy)-3-Fluoroaniline: A Versatile Intermediate in Pharmaceutical Chemistry
2-(Benzyloxy)-3-fluoroaniline (CAS No. 1184302-52-0) is a key aromatic amine compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications in drug development. This molecule contains a benzyloxy group attached to the 2-position of aniline ring, along with a fluoro substituent at the 3-position. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmaceutical agents.
Recent studies have highlighted the importance of 2-(benzyloxy)-3-fluoroaniline in the design of novel drugs targeting neurodegenerative disorders. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that compounds derived from this scaffold exhibit potent inhibitory activity against beta-secretase (BACE1), a key enzyme implicated in Alzheimer's disease pathology. The fluoro substituent at the 3-position was found to enhance the compound's binding affinity to the enzyme's active site, while the benzyloxy group contributes to molecular rigidity and metabolic stability.
The synthesis of 2-(benzyloxy)-3-fluoroaniline typically involves a multi-step process that begins with the preparation of 3-fluoroaniline. This precursor is then subjected to a benzylation reaction using benzyl chloride and a suitable catalyst, such as potassium carbonate in a polar aprotic solvent. The reaction conditions, including temperature and solvent polarity, significantly influence the yield and purity of the final product. Advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the structural integrity of 2-(benzyloxy)-3-fluoroaniline.
Research published in 2024 in Organic & Biomolecular Chemistry explored the use of 2-(benzyloxy)-3-fluoroaniline as a building block for the synthesis of antitumor agents. The study revealed that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, particularly in the case of pancreatic adenocarcinoma. The fluoro substitution was shown to modulate the electronic properties of the molecule, enabling it to interact more effectively with DNA and disrupt cellular proliferation pathways.
Another area of interest is the role of 2-(benzyloxy)-3-fluoroaniline in the development of antiviral drugs. A 2023 study in Antiviral Research investigated its potential as a scaffold for designing inhibitors of the SARS-CoV-2 main protease (Mpro). The benzyloxy group was found to play a critical role in stabilizing the interaction between the inhibitor and the enzyme's active site, while the fluoro substitution enhanced the compound's metabolic resistance, reducing the risk of rapid degradation in vivo.
The pharmacokinetic properties of 2-(benzyloxy)-3-fluoroaniline are also under active investigation. A 2024 review in Drug Metabolism and Disposition highlighted the importance of the fluoro group in improving the compound's solubility and bioavailability. The study suggested that the introduction of a fluoro atom at the 3-position could reduce hydrogen bonding interactions with plasma proteins, thereby extending the compound's half-life in the bloodstream. This finding has significant implications for the design of orally bioavailable drugs.
Environmental and safety considerations are also being addressed in the context of 2-(benzyloxy)-3-fluoroaniline synthesis. A 2023 report in Green Chemistry proposed a greener synthetic route that minimizes the use of hazardous solvents and reduces waste generation. The study emphasized the importance of sustainable practices in the production of pharmaceutical intermediates, aligning with global efforts to reduce the environmental footprint of drug manufacturing.
Despite its promising applications, the development of 2-(benzyloxy)-3-fluoroaniline derivatives faces challenges related to scalability and cost-effectiveness. A 2024 study in Chemical Engineering Journal explored the use of continuous flow reactors to optimize the synthesis process. The results indicated that this approach could significantly enhance the efficiency of 2-(benzyloxy)-3-fluoroaniline production, making it more viable for large-scale pharmaceutical manufacturing.
In conclusion, 2-(benzyloxy)-3-fluoroaniline represents a versatile platform for the development of innovative therapeutics. Its unique structural features and functional groups make it an attractive candidate for targeting a wide range of diseases. Ongoing research continues to uncover new applications and optimize its synthesis, underscoring its significance in the field of medicinal chemistry.
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